Aurein 2.1
CAS No.:
Cat. No.: VC16595162
Molecular Formula: C76H130N18O20
Molecular Weight: 1616.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C76H130N18O20 |
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Molecular Weight | 1616.0 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
Standard InChI | InChI=1S/C76H130N18O20/c1-16-45(14)63(94-70(107)53(34-59(99)100)89-69(106)51(31-40(4)5)88-68(105)50(30-39(2)3)83-56(96)35-79)75(112)93-61(43(10)11)73(110)86-48(26-20-22-28-77)66(103)85-49(27-21-23-29-78)67(104)91-62(44(12)13)74(111)92-60(42(8)9)72(109)81-36-57(97)82-46(15)64(101)87-52(33-47-24-18-17-19-25-47)65(102)80-37-58(98)84-55(38-95)71(108)90-54(76(113)114)32-41(6)7/h17-19,24-25,39-46,48-55,60-63,95H,16,20-23,26-38,77-79H2,1-15H3,(H,80,102)(H,81,109)(H,82,97)(H,83,96)(H,84,98)(H,85,103)(H,86,110)(H,87,101)(H,88,105)(H,89,106)(H,90,108)(H,91,104)(H,92,111)(H,93,112)(H,94,107)(H,99,100)(H,113,114)/t45-,46-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-,62-,63-/m0/s1 |
Standard InChI Key | SKNUTXWGJKHCEH-UJOXCNDQSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CN |
Canonical SMILES | CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CN |
Introduction
Structural Characteristics of Aurein 2.1
Primary Sequence and Amphiphilic Design
Aurein 2.1 possesses the amino acid sequence GLFDIVKKVVGALGSL-NH2, characterized by a C-terminal amidation critical for its biological activity . The peptide’s design follows the archetypal amphiphilic α-helical structure common to many HDPs, with a segregation of hydrophobic (e.g., Val, Ile, Leu) and hydrophilic (e.g., Lys, Asp) residues. Hydrophobic moment plot analysis reveals a hydrophobic moment (H) of 0.57 and a hydrophobicity (<H>) of 0.37, positioning it within the surface-active region of HDPs . This amphiphilicity enables preferential interaction with microbial membranes over eukaryotic cells.
Secondary Structure Dynamics
Antimicrobial Activity and Selectivity
Spectrum of Activity
Aurein 2.1 exhibits potent activity against Gram-positive pathogens, with minimum lethal concentrations (MLCs) of 25–50 µM for Staphylococcus aureus and Enterococcus faecalis . Its efficacy against Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) is weaker, with MLCs of 40–100 µM . This selectivity aligns with the peptide’s preference for anionic bacterial membranes over zwitterionic eukaryotic membranes.
Table 1: Antimicrobial Activity of Native and PEGylated Aurein 2.1
Organism | Native Aurein 2.1 (µM) | PEGylated Aurein 2.1 (µM) |
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Staphylococcus aureus | 25–50 | 40–80 |
Enterococcus faecalis | 25–50 | 40–80 |
Escherichia coli | 40–100 | 80–200 |
Pseudomonas aeruginosa | 40–100 | 80–200 |
Hemolytic Activity and Therapeutic Index
While native Aurein 2.1 causes significant hemolysis at 50 µM (40% lysis of human erythrocytes), C-terminal PEGylation reduces this toxicity to <5% at the same concentration . The relative therapeutic index (RTI), defined as the ratio of antibacterial activity (DMPG membrane lysis) to hemolytic activity, improves from 1.8 for the native peptide to 4.2 for the PEGylated variant . This enhancement underscores the potential of chemical modifications to decouple antimicrobial efficacy from host cell toxicity.
Mechanism of Membrane Interaction
Surface Activity and Membrane Penetration
Langmuir-Blodgett trough experiments reveal that Aurein 2.1 achieves a surface pressure reduction (Δπ) of 14.2 mN/m in anionic dimyristoylphosphatidylglycerol (DMPG) monolayers, compared to 8.1 mN/m in zwitterionic dimyristoylphosphatidylcholine (DMPC) membranes . PEGylation reduces this activity to Δπ = 11.5 mN/m (DMPG) and 5.3 mN/m (DMPC), correlating with its diminished antimicrobial potency . These findings suggest that the peptide’s amphiphilic α-helix facilitates insertion into microbial membranes, disrupting lipid packing and inducing leakage.
Lytic vs. Non-Lytic Mechanisms
PEGylation as a Strategy for Therapeutic Optimization
Synthesis and Structural Impact
C-terminal PEGylation of Aurein 2.1 involves coupling a 13-atom polyethylene glycol (PEG) chain (-NH-(PEG)2-CONH2) via solid-phase peptide synthesis . This modification increases the molecular mass to 1.81 kDa while reducing α-helical content in TFE from 75.6% to 62.4% . The PEG moiety sterically hinders peptide-membrane interactions, explaining the attenuated surface activity and antibacterial potency.
Pharmacological Advantages
Despite reduced efficacy, PEGylation confers critical pharmacological benefits:
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Proteolytic Stability: The PEG chain shields the peptide from enzymatic degradation, extending its plasma half-life .
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Reduced Immunogenicity: PEGylation minimizes interactions with host immune cells, lowering inflammation risks .
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Enhanced Safety Profile: Hemolytic activity drops to negligible levels (<5%), enabling higher therapeutic doses .
Comparative Analysis with Other Aurein Peptides
Aurein 2.1 shares structural homology with aurein 2.6 (73% sequence identity) and aurein 3.1 (68% identity), but exhibits distinct functional properties . For example:
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Hydrophobic Moment: Aurein 2.1 (H = 0.57) vs. aurein 2.6 (H = 0.56) vs. aurein 3.1 (H = 0.60) .
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Hemolytic Activity: At 50 µM, aurein 2.1 causes 40% hemolysis vs. 35% for aurein 2.6 and 45% for aurein 3.1 .
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PEGylation Efficacy: PEGylated aurein 2.1 shows a 1.5-fold reduction in antibacterial activity vs. 2.0-fold for aurein 3.1 .
These differences highlight the sensitivity of aurein peptides to minor sequence variations and modification strategies.
Future Directions and Clinical Implications
While PEGylated Aurein 2.1 demonstrates improved therapeutic indices, challenges remain:
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Delivery Optimization: Nanoformulations (e.g., liposomes) may enhance tissue targeting and reduce off-effects.
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Synergistic Combinations: Pairing with conventional antibiotics could lower required doses and resistance risks.
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In Vivo Validation: Current data derive from in vitro assays; animal models are needed to assess pharmacokinetics and efficacy.
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